Thalidomide-O-acetamido-PEG3-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-acetamido-PEG3-OH: is a synthetic compound that incorporates a cereblon ligand derived from thalidomide and a 3-unit polyethylene glycol (PEG) linker. This compound is specifically designed for use in proteolysis targeting chimeras (PROTAC) technology, which utilizes small molecules to induce protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG3-OH involves the conjugation of thalidomide with a PEG linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
PEG Linker Attachment: The activated thalidomide is then reacted with a PEG linker under controlled conditions to form the desired conjugate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and PEG linker are synthesized and purified.
Reaction Optimization: Reaction conditions are optimized to ensure high yield and purity of the final product.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-O-acetamido-PEG3-OH undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thalidomide derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Thalidomide-O-acetamido-PEG3-OH has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Thalidomide-O-acetamido-PEG3-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which play a role in regulating gene expression and cellular function .
Comparación Con Compuestos Similares
Thalidomide-O-amido-PEG3-C2-NH2: This compound is also a cereblon ligand-linker conjugate used in PROTAC technology.
Lenalidomide: A derivative of thalidomide with similar binding properties to cereblon but with enhanced therapeutic effects.
Pomalidomide: Another thalidomide derivative with improved efficacy and reduced side effects compared to thalidomide.
Uniqueness: Thalidomide-O-acetamido-PEG3-OH is unique due to its specific PEG linker, which enhances its solubility and stability. This makes it particularly suitable for use in PROTAC technology, where the linker plays a crucial role in the efficacy of the compound .
Propiedades
Fórmula molecular |
C21H25N3O9 |
---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C21H25N3O9/c25-7-9-32-11-10-31-8-6-22-17(27)12-33-15-3-1-2-13-18(15)21(30)24(20(13)29)14-4-5-16(26)23-19(14)28/h1-3,14,25H,4-12H2,(H,22,27)(H,23,26,28) |
Clave InChI |
JHBADJXPDMIDFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.